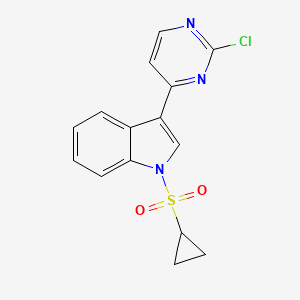
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features an indole core substituted with a 2-chloropyrimidin-4-yl group and a cyclopropylsulfonyl moiety, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound interacts with SIRT1 through hydrogen bond interactions with the GLN345 residue, mainly through the indole “NH” moiety . Compounds possessing a sulfonamide moiety at the C-5 position of the indole ring have been observed to have higher binding affinities .
Biochemical Pathways
The compound affects the biochemical pathways regulated by SIRT1. As a deacetylase, SIRT1 removes acetyl groups from various proteins that play a role in cellular regulation . By inhibiting SIRT1, the compound can affect these deacetylation processes, potentially altering the activity of these proteins and the pathways they are involved in .
Pharmacokinetics
The compound has been identified as a key agent for further pharmacological evaluation based on in silico and in vitro studies, including adme predictions .
Result of Action
The compound shows promising interactions with SIRT1 and probable selectivity towards this protein over SIRT2 . A number of synthesized compounds showed inhibition of SIRT1 in vitro, with the inhibition > 70% . The compound was identified as one of the most promising molecules .
Preparation Methods
The synthesis of 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole typically involves a multi-step process. One reported method includes the use of In(OTf)3 as a catalyst in a sonochemical approach. This method involves the reaction between 2,4-dichloropyrimidine and indoles, resulting in the formation of the desired product with good regioselectivity. The reaction conditions include ultrasound-assisted heteroarylation, which facilitates the replacement of the C-3 hydrogen of indole and the C-4 chloro group of the pyrimidine ring simultaneously .
Chemical Reactions Analysis
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group of the pyrimidine ring.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and has been used in the development of new synthetic methodologies.
Biology: It has shown promising interactions with biological targets, such as SIRT1, a protein involved in cellular regulation.
Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to SIRT1 regulation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole can be compared with other similar compounds, such as:
3-(2-chloropyrimidin-4-yl)indole: Lacks the cyclopropylsulfonyl group, which may result in different biological activities and binding affinities.
3-(2-chloropyrimidin-4-yl)phenol: Contains a phenol group instead of an indole core, leading to distinct chemical and biological properties.
3-(2-chloropyrimidin-4-yl)aniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-15-17-8-7-13(18-15)12-9-19(22(20,21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMIGSUMIKFZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)
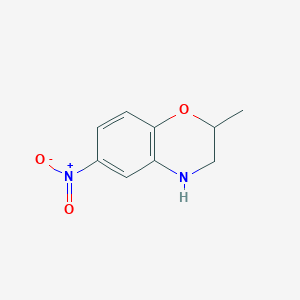

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2811901.png)
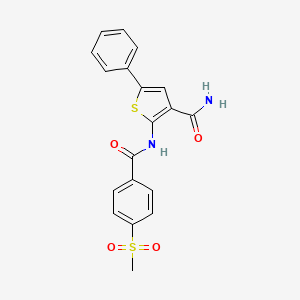
![2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2811904.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide](/img/structure/B2811905.png)
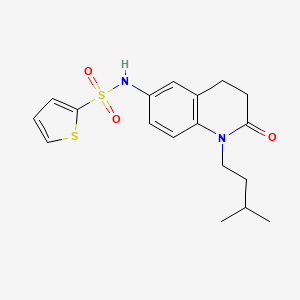
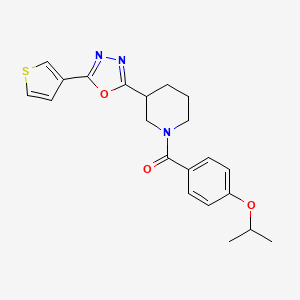
![5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2811915.png)
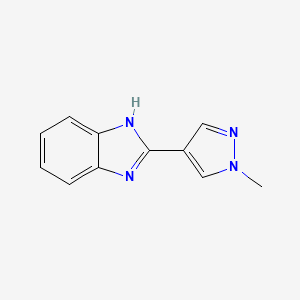
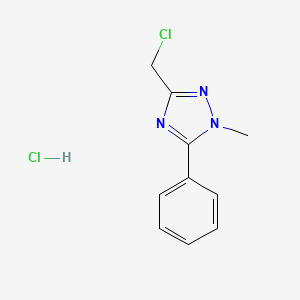
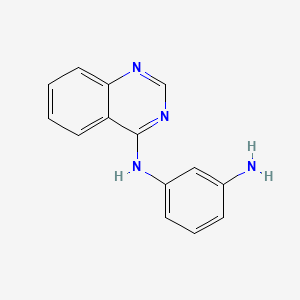
![methyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2811919.png)
